molecular formula C19H20N4OS2 B11599158 N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide

N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B11599158
M. Wt: 384.5 g/mol
InChI Key: LNAZFNROEFHGSW-UHFFFAOYSA-N
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Description

N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a cyano group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyridine core.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thieno[2,3-c]pyridine derivative with benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thienopyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide is unique due to its specific structural features, such as the presence of a cyano group and a benzamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20N4OS2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C19H20N4OS2/c1-2-9-23-10-8-14-15(11-20)18(26-16(14)12-23)22-19(25)21-17(24)13-6-4-3-5-7-13/h3-7H,2,8-10,12H2,1H3,(H2,21,22,24,25)

InChI Key

LNAZFNROEFHGSW-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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